molecular formula C10H7N3O B1282735 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile CAS No. 14246-77-6

5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile

Cat. No.: B1282735
CAS No.: 14246-77-6
M. Wt: 185.18 g/mol
InChI Key: BQNWRJWQLYUVKN-UHFFFAOYSA-N
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Description

5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3, an amino group at position 5, and a nitrile moiety at position 2. Its synthesis involves reacting benzaldehyde with hydroxylamine, followed by chlorination and subsequent reaction with cyanamide . The compound’s planar isoxazole ring (maximum deviation: 0.007 Å) and sp²-hybridized amine nitrogen (bond angle sum: 358°) contribute to its unique intermolecular interactions, including N–H⋯N hydrogen bonds that form fused R(2)(12) and R(6)(26) rings in the crystal lattice . This structural rigidity and hydrogen-bonding capability make it a valuable precursor in pharmaceuticals and materials science.

Properties

IUPAC Name

5-amino-3-phenyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-6-8-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNWRJWQLYUVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541150
Record name 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14246-77-6
Record name 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile
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Preparation Methods

Reaction Mechanism

The process involves nucleophilic attack by the enolate form of malononitrile on the N-hydroxybenzene derivative, followed by cyclization and dehydration to form the oxazole ring.

Detailed Procedure

  • Reagents and Conditions

    • Base : Sodium ethanolate (6.18 g, 90.90 mmol) in ethanol (30 mL)
    • Temperature : 0°C (initial cooling) → room temperature (stirring)
    • Reaction Time : 4 hours
  • Steps

    • Step 1 : Malononitrile (3 g, 45.45 mmol) is added to a sodium ethanolate solution in ethanol at 0°C.
    • Step 2 : A solution of N-hydroxybenzene carboximidoyl chloride (7 g, 45.45 mmol) in ethanol is added dropwise.
    • Step 3 : The mixture is stirred at room temperature until completion (monitored by TLC).
    • Step 4 : The reaction mixture is quenched with crushed ice, filtered, and washed with hexane to yield the product.

Key Data

Parameter Value
Yield 65.2%
Melting Point 146–148°C
Reaction Solvent Ethanol
Catalyst/Base Sodium ethanolate

Alternative Synthetic Approaches

While the primary method dominates, emerging strategies aim to improve efficiency and sustainability.

Reaction Optimization and Industrial-Scale Production

Solvent and Base Selection

  • Ethanol : Preferred solvent due to low toxicity and ease of recovery.
  • Sodium Ethanolate : Efficient base for deprotonating malononitrile, enabling enolate formation.

Temperature Control

  • Cooling : Initial reaction at 0°C minimizes side reactions.
  • Gradual Warming : Stirring at room temperature promotes cyclization without decomposition.

Industrial Considerations

Factor Optimal Approach
Solvent Recycling Distillation and reuse
Waste Management Neutralization of acidic byproducts
Yield Enhancement Continuous flow reactors

Mechanistic Insights and Structural Analysis

DFT Studies

Density Functional Theory (DFT) calculations reveal:

  • Electrophilic Attack : Nitrile group at C4 is susceptible to nucleophilic substitution.
  • Hydrogen Bonding : Amino group at C5 forms H-bonds, influencing reactivity.

Spectroscopic Characterization

Technique Key Peaks/Shifts
IR -NH₂: ~3350 cm⁻¹, -C≡N: ~2220 cm⁻¹
¹H NMR Aromatic protons: δ 7.2–7.8 ppm
Mass Spectrometry [M+H]⁺: m/z 186.066

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Substituted oxazole derivatives with diverse functional groups.

Scientific Research Applications

5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Industry: The compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

5-Amino-3-methyl-1,2-oxazole-4-carbonitrile

  • Structural Differences : The phenyl group in the target compound is replaced with a methyl group.
  • Electronic Properties : Quantum chemical calculations (B3LYP/6-311G++(d,p)) reveal a lower dipole moment (4.12 Debye) compared to the phenyl analog due to reduced π-conjugation .
  • Crystal Packing : The methyl derivative forms puckered 2D arrays via N–H⋯N bonds, but lacks the extended planar stacking observed in the phenyl-substituted compound .
  • Applications : Primarily used in agrochemical intermediates due to its simpler synthesis and lower steric hindrance .
Table 1: Key Properties of 5-Amino-3-methyl- vs. 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile
Property 3-Methyl Derivative 3-Phenyl Derivative
Molecular Weight (g/mol) 123.12 185.18
Dipole Moment (Debye) 4.12 5.78 (estimated)
Crystal System Monoclinic (P21/n) Monoclinic (P21/n)
Hydrogen Bonding Motifs R(2)(12), R(6)(26) Similar motifs with enhanced π-stacking

5-Amino-3-phenyl-1,2,4-thiadiazole

  • Core Heteroatom Variation : The oxygen atom in the isoxazole ring is replaced with sulfur (thiadiazole core).
  • Reactivity : The sulfur atom increases electron delocalization, enhancing stability under acidic conditions .
  • Applications : Widely used in polymer synthesis (e.g., poly-thiadiazoles) and as a ligand in coordination chemistry due to sulfur’s lone-pair electrons .
Table 2: Comparison of Isoxazole vs. Thiadiazole Derivatives
Property 1,2-Oxazole Derivative 1,2,4-Thiadiazole Derivative
Heteroatoms O, N S, N
Thermal Stability Moderate (decomposes ~200°C) High (stable up to 300°C)
Synthetic Utility Pharmaceuticals, agrochemicals Polymers, coordination complexes

5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

  • Substituent Effect : The phenyl group is replaced with a bulky tert-butyl group.
  • Steric Hindrance: The tert-butyl group disrupts planar stacking, reducing crystallinity but improving solubility in non-polar solvents .
  • Applications : Utilized in medicinal chemistry for probing steric effects in enzyme binding pockets .

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide

  • Functional Group Variation : The nitrile (–CN) is replaced with a carboxamide (–CONH₂).
  • Hydrogen Bonding : The carboxamide enhances hydrogen-bonding capacity, making it suitable for supramolecular chemistry .
  • Bioactivity : Shows higher affinity for biological targets (e.g., kinase inhibitors) compared to the nitrile analog .

Research Findings and Trends

  • Electronic Structure : The phenyl-substituted oxazole exhibits stronger π-π interactions than methyl or tert-butyl analogs, as evidenced by its higher dipole moment and planar crystal packing .
  • Synthetic Flexibility : Thiadiazole derivatives outperform oxazoles in thermal stability and polymer applications, while carboxamide variants excel in drug design .
  • Computational Insights : B3LYP/6-311G++(d,p) calculations confirm that electron-withdrawing groups (e.g., –CN) stabilize the isoxazole ring, whereas electron-donating groups (e.g., –NH₂) enhance reactivity .

Biological Activity

5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups that contributes to its biological properties. The presence of an amino group and a nitrile group allows for various interactions with biological macromolecules, potentially influencing their activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The amino and nitrile groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
  • Redox Reactions : The compound may participate in redox reactions that affect cellular processes and signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Properties : The compound has been investigated for its potential to inhibit tumor cell growth. For instance, it demonstrated activity against specific cancer cell lines by inducing apoptosis through modulation of signaling pathways .
  • Immunomodulatory Effects : Similar compounds in the oxazole family have shown immunosuppressive and immunostimulatory effects, suggesting potential applications in autoimmune disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
ImmunomodulatoryModulates immune response in vitro

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that the compound significantly inhibited the proliferation of human cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, indicating its potential as an anticancer agent. The study highlighted the need for further exploration into its efficacy and safety in vivo .

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile under green chemistry conditions?

A catalyst-free aqueous synthesis approach can be employed, leveraging domino Knoevenagel condensation followed by 1,3-dipolar cycloaddition. This method minimizes solvent waste and avoids toxic catalysts, aligning with green chemistry principles. Reaction optimization should focus on pH control (neutral to mildly acidic) and temperature (60–80°C) to enhance yield .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Recrystallization using a DMF/ethanol solvent system (1:3 v/v) is recommended. This method effectively removes unreacted starting materials and byproducts while preserving the oxazole ring integrity. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:4) can further refine purity for spectroscopic analysis .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

  • ¹H NMR : Look for a singlet at δ 6.8–7.2 ppm (aromatic protons), a broad peak at δ 5.5–6.0 ppm (NH₂), and absence of sp³ hybridized carbons.
  • IR : Stretching vibrations at ~2200 cm⁻¹ (C≡N) and 1600–1650 cm⁻¹ (C=N/C=C).
  • MS : Molecular ion peak at m/z 201.2 (calculated for C₁₀H₇N₃O) with fragmentation patterns consistent with oxazole ring cleavage .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and lengths, such as C–N (1.34 Å) and C–O (1.36 Å), confirming the oxazole ring geometry. Comparative analysis with density functional theory (DFT)-optimized structures can validate experimental data .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?

DFT calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. The LUMO energy of the nitrile group (-4.2 eV) suggests susceptibility to nucleophilic attack, while the oxazole ring’s HOMO (-6.1 eV) indicates π-π stacking potential in supramolecular assemblies .

Q. What mechanistic pathways govern the diastereoselectivity of this compound in multicomponent reactions?

Kinetic studies using time-resolved NMR reveal a two-step mechanism: (i) Knoevenagel condensation forms an α,β-unsaturated intermediate, followed by (ii) stereoselective 1,3-dipolar cycloaddition. Solvent polarity (e.g., water) enhances transition-state stabilization, favoring syn diastereomers .

Q. How can structural analogs of this compound be designed for comparative reactivity studies?

Substitute the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects. For steric studies, replace the oxazole with pyrazole or thiazole rings and compare reaction kinetics via HPLC monitoring .

Q. How should researchers address contradictions in spectroscopic data between synthetic batches?

Cross-validate using hyphenated techniques (e.g., LC-MS/MS) to detect trace impurities. For NMR discrepancies, variable-temperature (VT-NMR) experiments can identify dynamic processes (e.g., tautomerism). SCXRD analysis resolves structural isomerism, such as oxazole vs. oxadiazole ring formation .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed synthesis protocols and crystallographic databases .
  • Avoid : Commercial vendors (e.g., –4) and non-academic platforms (e.g., chemsrc.com in ).
  • Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to ensure reproducibility.

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